Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-2-hydroxy-, hydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-2-hydroxy-, hydrochloride, hydrate: is a complex organic compound with a unique structure that includes a benzene ring, a propanol group, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-2-hydroxy-, hydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This reaction can convert the compound into alcohols or amines.
Substitution: This reaction can involve the replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-2-hydroxy-, hydrochloride, hydrate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-2-hydroxy-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Benzenepropanol, alpha-(3,6-dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxy-
- Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluoro-
- Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-methyl .
Uniqueness
Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
88770-60-9 |
---|---|
Molekularformel |
C24H36ClNO6 |
Molekulargewicht |
470.0 g/mol |
IUPAC-Name |
2-[3-[3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;hydrate;hydrochloride |
InChI |
InChI=1S/C24H33NO5.ClH.H2O/c1-28-21-12-13-22(29-2)24(30-17-16-25-14-6-3-7-15-25)23(21)20(27)11-10-18-8-4-5-9-19(18)26;;/h4-5,8-9,12-13,20,26-27H,3,6-7,10-11,14-17H2,1-2H3;1H;1H2 |
InChI-Schlüssel |
DGXBMSJIKZAJRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC=CC=C3O)O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.